

Application Note: Synthesis of High-Purity Hexadecyldimethylamine

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Compound of Interest

Compound Name: Hexadecyldimethylamine

Cat. No.: B057324

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Introduction

Hexadecyldimethylamine (C₁₈H₃₉N), also known as N,N-Dimethylhexadecylamine, is a tertiary amine with significant industrial importance.^{[1][2]} It consists of a long C16 hydrophobic alkyl chain attached to a dimethylamino group.^[1] At room temperature, it can be a liquid or a waxy solid, typically clear to pale yellow in color, and it is soluble in organic solvents like ethanol and acetone but insoluble in water.^{[1][2][3]} This amphiphilic nature gives it surfactant properties, allowing it to reduce surface tension.^[1] **Hexadecyldimethylamine** is a crucial intermediate in the synthesis of a variety of downstream products, including cationic surfactants, quaternary ammonium compounds, amine oxides, and betaines.^{[2][3][4]} These derivatives are widely used in personal care products, detergents, fabric softeners, textile processing as antistatic agents, and in oilfield applications as corrosion inhibitors and emulsifiers.^{[1][2][5]} Commercially available **Hexadecyldimethylamine** typically has a purity of 97% or higher.^{[4][5]}

Synthesis Protocols

The synthesis of high-purity **Hexadecyldimethylamine** can be achieved through several chemical routes. The most common methods are the alkylation of dimethylamine with a hexadecyl halide and the reductive amination of a C16 carbonyl compound.

1. Alkylation of Dimethylamine with 1-Hexadecyl Halide

This is a direct and widely used method for producing **Hexadecyldimethylamine**.^[1] The reaction involves the nucleophilic substitution of a halide (typically bromide or chloride) on a C16 alkyl chain by dimethylamine.^[1] A base is often used to neutralize the hydrogen halide byproduct formed during the reaction.^[1] The product is then purified, typically by distillation.

2. Reductive Amination

Reductive amination is a versatile method for synthesizing amines.^[6] In this process, a C16 aldehyde (Hexadecanal) or ketone reacts with dimethylamine to form an iminium ion intermediate. This intermediate is then reduced in situ to the tertiary amine.^[7] Common reducing agents for this reaction include formic acid (as in the Eschweiler-Clarke reaction), sodium borohydride, or catalytic hydrogenation.^{[6][7]} The Eschweiler-Clarke reaction specifically uses formaldehyde and excess formic acid to methylate primary or secondary amines, which could be adapted for the final methylation step if starting from hexadecylamine.^{[7][8][9]} A key advantage of reductive amination is that it avoids the formation of quaternary ammonium salts.^[7]

Data Presentation

Table 1: Comparison of Synthesis Methods for **Hexadecyldimethylamine**

Parameter	Alkylation of Dimethylamine	Reductive Amination
Starting Materials	1-Bromohexadecane, Dimethylamine	Hexadecanal, Dimethylamine, Reducing Agent (e.g., H ₂ , catalyst)
Typical Solvents	Ethanol, Toluene	Methanol, Ethanol
Reaction Temperature	140 - 150 °C[10]	80 - 150 °C[8][11]
Catalyst/Reagent	Base (e.g., NaOH)	Metal Catalyst (e.g., Pt/C, Ni) [10][11], Formic Acid
Reported Yield	62% - 98%[10][12]	High efficiency (often >80%)[8]
Purity (Post-Purification)	≥ 95%[12]	≥ 98% (typical for high-purity synthesis)
Key Advantages	Direct route, readily available starting materials.	Avoids quaternization, high selectivity.[7]
Key Disadvantages	Potential for over-alkylation to form quaternary ammonium salts.[13]	Requires a specific C16 aldehyde/ketone, may require pressure for hydrogenation.

Table 2: Physicochemical Properties of **Hexadecyldimethylamine**

Property	Value
CAS Number	112-69-6[14]
Molecular Formula	C18H39N[12][14]
Molecular Weight	269.51 g/mol [14][15]
Appearance	Clear, colorless to yellowish liquid or solid[1][5] [14]
Boiling Point	~300-320 °C[1][15]
Melting Point	10 - 12 °C[12][15]
Density	~0.801 g/mL at 20 °C[2][15]
Solubility	Insoluble in water; soluble in organic solvents like ethanol.[1][2]

Experimental Protocols

Protocol 1: Synthesis via Alkylation of Dimethylamine

This protocol is based on the nucleophilic substitution reaction between 1-bromohexadecane and dimethylamine.

Materials:

- 1-Bromohexadecane
- Dimethylamine (40% solution in water or anhydrous)
- Sodium hydroxide (NaOH)
- Toluene
- Anhydrous magnesium sulfate (MgSO₄)
- Ethanol (optional, as solvent)

Procedure:

- To a stirred solution of 1-bromohexadecane (1 equivalent) in ethanol or toluene in a pressure reactor, add an excess of dimethylamine solution (2-3 equivalents).
- Seal the reactor and heat the mixture to 140-150 °C for several hours until the reaction is complete (monitored by GC or TLC).
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Neutralize the mixture by adding a 30% aqueous solution of sodium hydroxide until the pH reaches approximately 10.[12]
- Add toluene for extraction. Combine the organic layers.[12]
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by vacuum distillation to obtain high-purity **Hexadecyldimethylamine** as a colorless to pale yellow liquid.[12] A yield of 62% has been reported for a similar procedure.[12]

Protocol 2: Synthesis via Reductive Amination (Illustrative)

This protocol describes a general approach for the reductive amination of hexadecanal with dimethylamine using catalytic hydrogenation.

Materials:

- Hexadecanal
- Dimethylamine
- Methanol
- Platinum on carbon (Pt/C) or Nickel catalyst

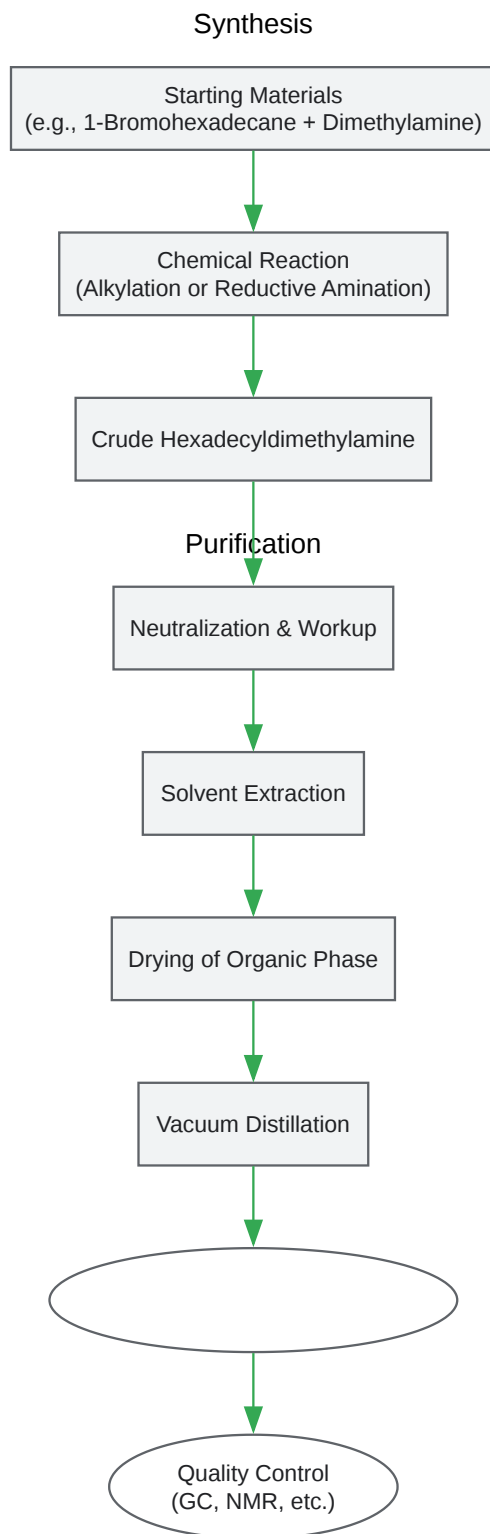
- Hydrogen gas (H₂)

Procedure:

- In a high-pressure autoclave, dissolve hexadecanal (1 equivalent) and an excess of dimethylamine (2-3 equivalents) in methanol.
- Add a catalytic amount of Pt/C or another suitable hydrogenation catalyst (e.g., Nickel).[11]
- Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas.
- Heat the mixture to 100-150 °C with vigorous stirring for several hours.[11]
- Monitor the reaction progress by measuring hydrogen uptake or by GC analysis of aliquots.
- Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst.
- Remove the solvent (methanol) from the filtrate by rotary evaporation.
- Purify the resulting crude product by vacuum distillation to yield high-purity **Hexadecyldimethylamine**.

Mandatory Visualization

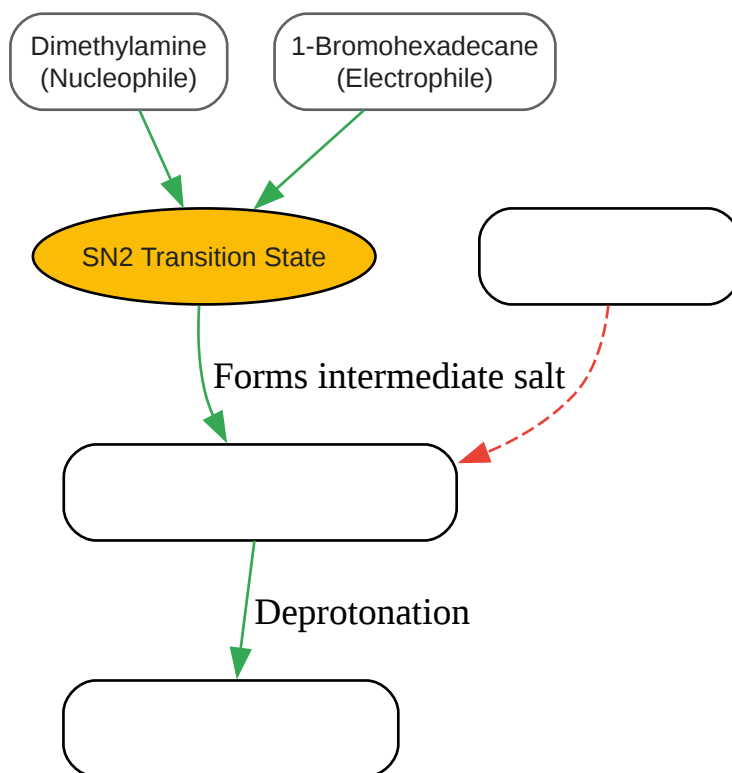
General Workflow for Hexadecyldimethylamine Synthesis



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Caption: Synthesis and purification workflow for **Hexadecyldimethylamine**.

Alkylation of Dimethylamine with 1-Bromohexadecane



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